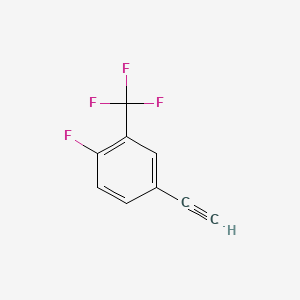

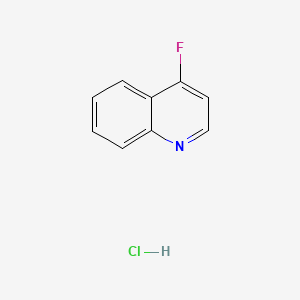

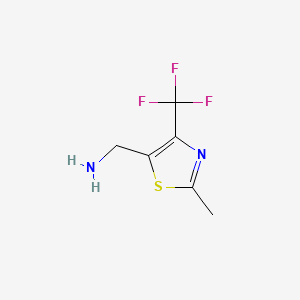

![molecular formula C7H7ClN4 B567379 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1313712-48-9](/img/structure/B567379.png)

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a heterocyclic compound . It is part of the triazole class of compounds, which are known for their versatile biological activities . Triazoles are capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of similar triazole compounds has been described in the literature . For instance, a new method for the synthesis of alprazolam, a related compound, from 2-amino-5-chloro benzophenone was described under mild conditions . A series of [1,2,4]triazolo [1,5- a ]pyrimidine indole derivatives were also designed and synthesized by the molecular hybridization strategy .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The molecular formula of a common triazole is C2H3N3 .Chemical Reactions Analysis

Triazole compounds are known to undergo a variety of chemical reactions. For instance, once inside the body, some triazole compounds are metabolized by aminopeptidase enzymes in the small intestine .Wissenschaftliche Forschungsanwendungen

Biologically Significant Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, including triazolo[1,5-a]pyridine analogs, are highlighted for their role as exquisite sensing materials in optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing probes, demonstrating a broad range of biological and medicinal applications. This review emphasizes the significant contributions of pyrimidine and its derivatives to the development of optical sensors from 2005 to 2020, showcasing their importance in both scientific research and practical applications (Jindal & Kaur, 2021).

Amino-1,2,4-triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as fundamental raw materials in the fine organic synthesis industry, underlying the production of pharmaceuticals, agricultural products, dyes, and high-energy materials. This review aggregates information on the industrial applications of amino-1,2,4-triazoles, revealing their long-standing use in producing various agricultural and medical products. The detailed descriptions and chemical reaction schemes present amino-1,2,4-triazoles as versatile compounds in synthesizing diverse products, highlighting their industrial significance (Nazarov et al., 2021).

Heterocyclic N-oxide Molecules in Drug Applications

Heterocyclic N-oxide derivatives, akin to triazolo[1,5-a]pyridine compounds, are recognized for their potential in organic synthesis, catalysis, and drug applications. This review discusses the synthesis, chemistry, and biological importance of heterocyclic N-oxide derivatives, illustrating their functionalities in metal complexes formation, catalysts design, and medicinal applications. It underscores the relevance of these compounds in advancing chemistry and drug development investigations, offering insights into the synthesis and application potential of heterocyclic N-oxides in medical and organic chemistry (Li et al., 2019).

Triazole Derivatives in Medicinal Chemistry

Triazole derivatives, including the 1,2,4-triazole ring, are pivotal in developing new drugs due to their diverse biological activities. This patent review explores the structural variations and biological activities of triazole derivatives, emphasizing their applications in treating various diseases. The focus on anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others, highlights the triazole ring's importance in medicinal chemistry and drug discovery. The review calls for more efficient preparations of triazoles, considering green chemistry principles, to address new diseases and pathogens (Ferreira et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing target for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a critical step in cell division . As a result, the proliferation of cancer cells is significantly reduced .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability .

Result of Action

The compound shows significant cytotoxic activities against various cancer cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induces apoptosis within HCT cells .

Zukünftige Richtungen

Triazole compounds have been the focus of much research due to their wide range of biological activities . Future research may focus on the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues may be a future direction .

Eigenschaften

IUPAC Name |

8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-4-2-5(8)6-10-7(9)11-12(6)3-4/h2-3H,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWFIOYGGIXBSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=N2)N)C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724917 |

Source

|

| Record name | 8-Chloro-6-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-48-9 |

Source

|

| Record name | 8-Chloro-6-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/no-structure.png)

![1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B567298.png)

![2-[3-(N-Methylaminocarbonyl)phenyl]phenol](/img/structure/B567303.png)

![4-Fluoro-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B567308.png)

![6-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B567311.png)